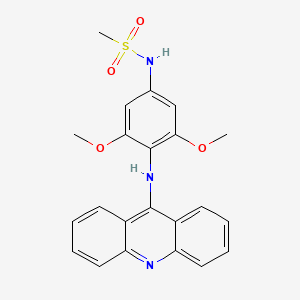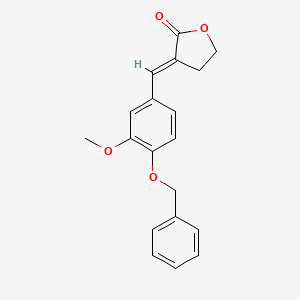
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones This compound is characterized by a furanone ring substituted with a benzyloxy and methoxybenzylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dihydrofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, halides.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal activities.
3-Phenyl-1-(3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)propenone: Studied for their potential therapeutic applications.
Uniqueness
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone stands out due to its unique combination of benzyloxy and methoxybenzylidene groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5443-12-9 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(3E)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H18O4/c1-21-18-12-15(11-16-9-10-22-19(16)20)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3/b16-11+ |
Clé InChI |
IRFAZLLQRCECHR-LFIBNONCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=CC(=C1)C=C2CCOC2=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


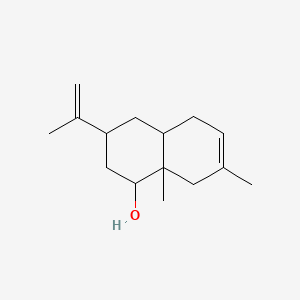
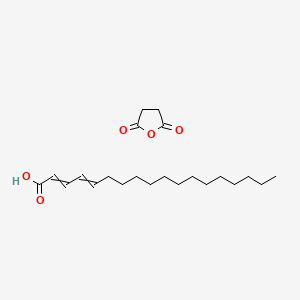

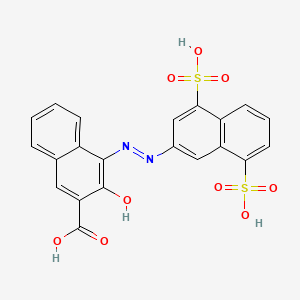
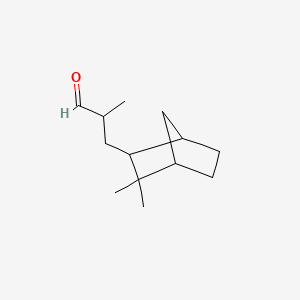
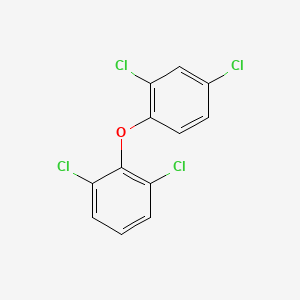
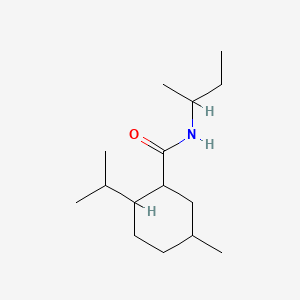
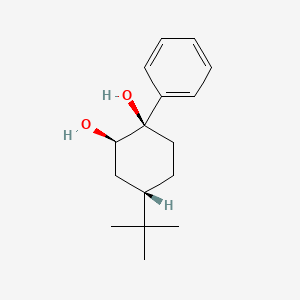
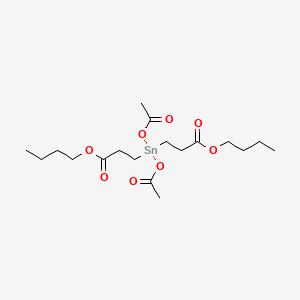
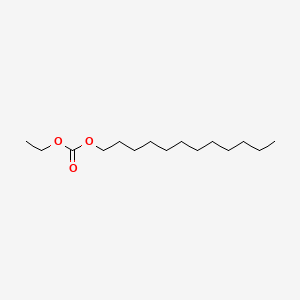

![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)

